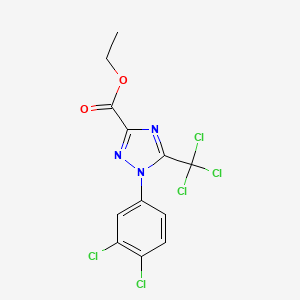
ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a trichloromethyl group attached to the triazole ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Core: The triazole ring can be synthesized through the cyclization of hydrazides or amidrazones with formamide or its derivatives.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where the triazole core acts as the nucleophile.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced using reagents such as trichloromethyl chloroformate under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to modify the functional groups on the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Trichloromethyl chloroformate, halogenating agents, and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles.
科学研究应用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activity. Biology: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for its potential use as an antimicrobial agent. Medicine: The compound's unique structure may make it a candidate for drug development, particularly in the treatment of infections or diseases involving triazole-sensitive pathways. Industry: In the agrochemical industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for its efficacy in protecting crops from fungal infections.
作用机制
The mechanism by which ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors involved in biological processes, leading to its biological activity. Further research is needed to elucidate the exact mechanism of action.
相似化合物的比较
Ethyl 1-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate: Lacks the trichloromethyl group.
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Contains a methyl group instead of a trichloromethyl group.
Ethyl 1-(3,4-dichlorophenyl)-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate: Contains a single chlorine atom on the methyl group.
Uniqueness: The presence of the trichloromethyl group in ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate makes it distinct from other triazole derivatives, potentially leading to unique chemical and biological properties.
属性
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWKLHUQALDXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)
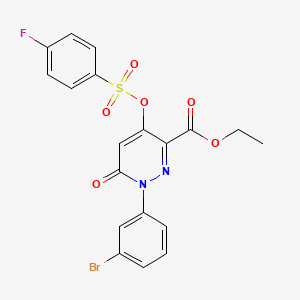
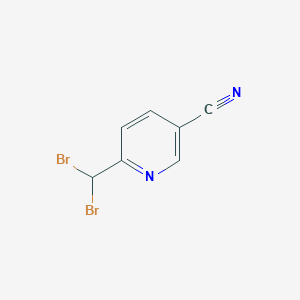
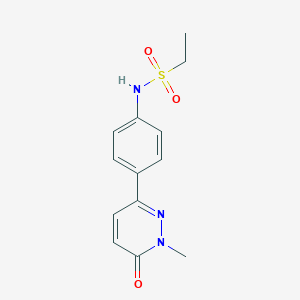
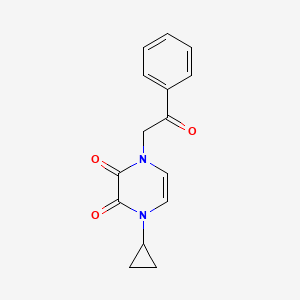
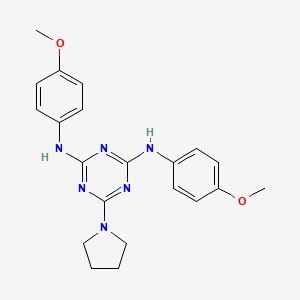
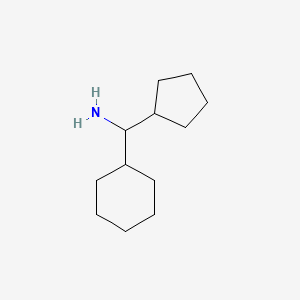
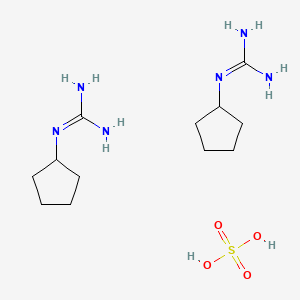
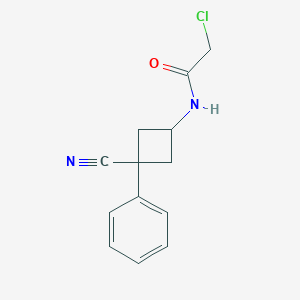
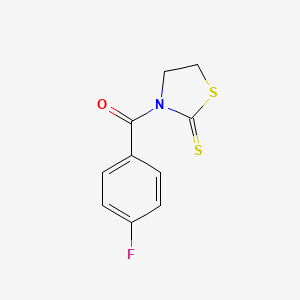
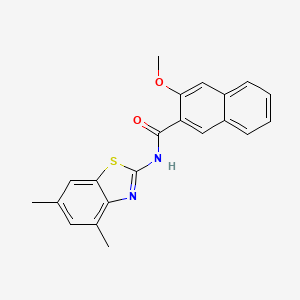
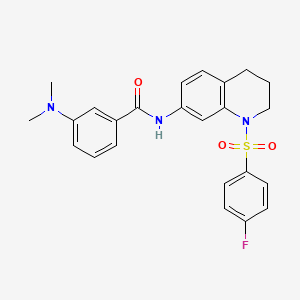
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)

